

CAS number and molecular weight of Monomethyl phthalate-d4.

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Compound of Interest

Compound Name: Monomethyl phthalate-d4

Cat. No.: B586070

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Technical Guide: Monomethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Monomethyl phthalate-d4** (MMP-d4), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, Monomethyl phthalate (MMP). MMP is a primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical. Accurate measurement of MMP in biological matrices is essential for assessing human exposure to DMP and for toxicological and pharmacokinetic studies.

Core Properties of Monomethyl Phthalate-d4

Monomethyl phthalate-d4 is chemically identical to monomethyl phthalate, with the exception that four hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass difference allows it to be distinguished from the native compound by mass spectrometry, making it an ideal internal standard for isotope dilution analysis.

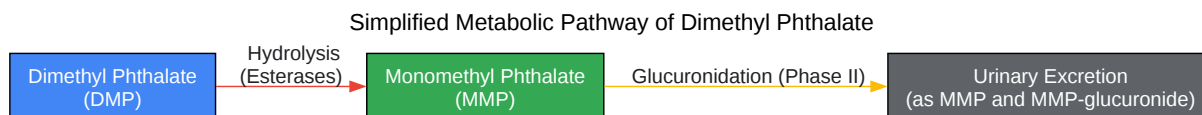
Physicochemical and Analytical Data

The following table summarizes the key physicochemical and analytical properties of **Monomethyl phthalate-d4**.

Property	Value	Reference(s)
Chemical Name	Monomethyl phthalate-d4	
Synonyms	Phthalic-3,4,5,6-d4 Acid Monomethyl Ester, 2-(Methoxycarbonyl)benzoic acid-d4	[1]
CAS Number	1276197-40-0	[1][2]
Molecular Formula	C ₉ D ₄ H ₄ O ₄	[1][2]
Molecular Weight	184.18 g/mol	[1]
Appearance	White to Off-White Solid	[3]
Purity	Typically >95% (HPLC)	[1]
Storage Temperature	+4°C	[1]
Solubility	Soluble in DMSO and Methanol	[3]

Metabolic Pathway of Dimethyl Phthalate (DMP)

The primary metabolic pathway for dimethyl phthalate in humans involves the hydrolysis of one of the ester bonds by carboxylesterases, primarily in the intestine and liver, to form monomethyl phthalate (MMP). MMP is the major urinary metabolite and serves as a key biomarker for assessing DMP exposure. Further metabolism of MMP is limited, and it is primarily excreted in the urine, often after conjugation with glucuronic acid.[4][5]



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Metabolic Pathway of DMP to MMP

Experimental Protocols

Monomethyl phthalate-d4 is predominantly used as an internal standard in isotope dilution mass spectrometry methods for the quantification of MMP in biological samples, most commonly urine. The following is a representative experimental protocol for the analysis of MMP in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Monomethyl Phthalate in Human Urine by LC-MS/MS

1. Principle:

This method involves the enzymatic hydrolysis of glucuronide-conjugated MMP, followed by the extraction and concentration of the total MMP (free and deconjugated). Quantification is achieved by comparing the mass spectrometric response of the native MMP to the known concentration of the spiked **Monomethyl phthalate-d4** internal standard.^{[6][7]}

2. Materials and Reagents:

- Monomethyl phthalate (MMP) analytical standard
- **Monomethyl phthalate-d4** (MMP-d4) internal standard
- β -glucuronidase from *E. coli*
- Ammonium acetate buffer (1 M, pH 6.5)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Human urine samples

3. Preparation of Solutions:

- **Stock Solutions:** Prepare individual stock solutions of MMP and MMP-d4 in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the MMP stock solution with methanol to achieve a range of concentrations (e.g., 0.1 to 100 ng/mL).
- **Internal Standard Spiking Solution:** Prepare a working solution of MMP-d4 in methanol at a concentration of 50 ng/mL.

4. Sample Preparation:

- **Aliquoting:** Aliquot 100 µL of each urine sample, calibration standard, and quality control sample into a 2 mL microcentrifuge tube.[\[8\]](#)
- **Internal Standard Spiking:** Add 10 µL of the MMP-d4 internal standard spiking solution to each tube.
- **Enzymatic Hydrolysis:** Add 50 µL of ammonium acetate buffer and 10 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[\[7\]](#)[\[9\]](#)
- **Solid-Phase Extraction (SPE):**
 - Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.
 - Load the hydrolyzed sample onto the conditioned cartridge.
 - Wash the cartridge with 3 mL of water to remove interferences.
 - Dry the cartridge under a gentle stream of nitrogen.
 - Elute the analytes with 3 mL of acetonitrile.[\[7\]](#)
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[\[10\]](#)

5. LC-MS/MS Analysis:

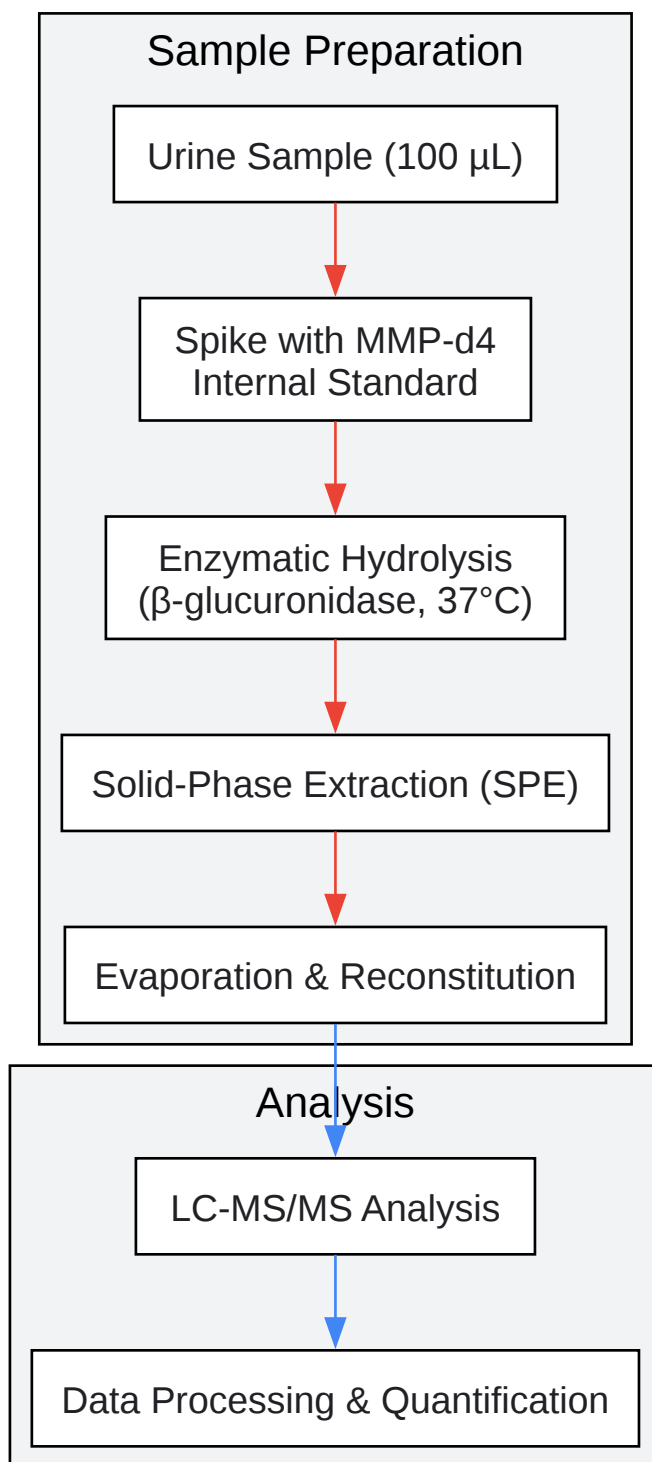
- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MMP and MMP-d4.

6. Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of MMP to the peak area of MMP-d4 against the concentration of the calibration standards. Determine the concentration of MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Workflow for MMP Quantification in Urine

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Experimental Workflow for MMP Analysis

Conclusion

Monomethyl phthalate-d4 is an indispensable tool for the accurate and precise measurement of monomethyl phthalate in biological matrices. The use of this stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for reliable biomonitoring of human exposure to dimethyl phthalate, which is critical for assessing potential health risks and informing public health policies. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug metabolism.

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